Regioisomeric Differentiation in Ocular Angiogenesis: 4-Quinolinyl vs. 2-Quinolinyl Vinylphenol
In the zebrafish hyaloid vasculature assay, the Z-isomer of the 4-quinolinyl compound [4-[(Z)-2-(4-quinolinyl)vinyl]phenol] produced significant inhibition of developmental angiogenesis at 10 μM, whereas its 2-quinolinyl regioisomer Z-quininib was active at 5 μM. Three additional analogs (including E-quininib and a methylated derivative) showed no significant activity [1]. This represents a direct head-to-head comparison of regioisomers within the same study.
| Evidence Dimension | Anti-angiogenic activity in zebrafish hyaloid vasculature assay (primary hyaloid vessel count as % of control, mean ± S.E., n=10 per compound) |
|---|---|
| Target Compound Data | 4-[(Z)-2-(4-quinolinyl)vinyl]phenol at 10 μM: significant inhibition (p<0.001 vs. control; ~3.4 primary vessels in controls) |
| Comparator Or Baseline | Z-quininib [2-[(Z)-2-(quinolin-2-yl)vinyl]phenol] at 5 μM: significant inhibition (p<0.001); E-quininib, 4-methyl-quininib, and 3-(2-quinolin-2-yl-vinyl)-phenol were inactive |
| Quantified Difference | 4-quinolinyl Z-isomer requires approximately 2-fold higher concentration than 2-quinolinyl Z-isomer for comparable efficacy; 3-quinolinyl and non-phenolic analogs are inactive |
| Conditions | Zebrafish (Danio rerio) hyaloid vasculature assay; compounds tested at 5–10 μM; 24 h post-fertilization; one-way ANOVA with Dunnett's post hoc test |
Why This Matters
Procurement of the 4-quinolinyl regioisomer is mandatory for angiogenesis studies targeting this specific scaffold; substitution with the 2-quinolinyl regioisomer 'quininib' yields a different potency profile, and other commercially available analogs are inactive.
- [1] Reynolds, A. L.; Alvarez, Y.; Sasore, T.; Waghorne, N.; Butler, C. T.; Kilty, C.; et al. Phenotype-based Discovery of 2-[(E)-2-(Quinolin-2-yl)vinyl]phenol as a Novel Regulator of Ocular Angiogenesis. J. Biol. Chem. 2016, 291, 7242–7255. (Figure 3). View Source
